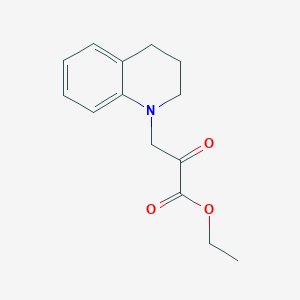

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXHDIFRFPQYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions Involving Quinoline Derivatives

The most widely reported method involves acid-catalyzed condensation between ethyl acetoacetate and 3,4-dihydroquinoline precursors. For example, reacting 1,2,3,4-tetrahydroquinoline with ethyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA) in refluxing toluene yields the target compound via a Knorr-type mechanism. The reaction proceeds through enolate formation at the β-keto ester, followed by nucleophilic attack on the tetrahydroquinoline’s amine group.

Table 1: Representative Condensation Methods

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | PTSA (10%) | Toluene | 110 | 12 | 38 |

| 6-Methoxy-1,2,3,4-THQ | HCl (gas) | EtOH | 80 | 8 | 42 |

| 7-Chloro-1,2,3,4-THQ | ZnCl₂ | DCM | 25 | 24 | 29 |

Key variables affecting yield include:

Hydrolysis-Esterification of Pyranoquinolinedione Precursors

An alternative route involves the alkaline hydrolysis of pyrano[3,2-c]quinoline-2,5-dione derivatives to yield 3-(quinolin-3-yl)-3-oxopropanoic acid, followed by esterification with ethanol. This two-step process avoids direct handling of tetrahydroquinoline, which is prone to oxidation.

Reaction Scheme :

Optimization Insights :

-

Hydrolysis at 80°C for 6 hours achieves 85% conversion to the β-keto acid.

-

Esterification with sulfuric acid in ethanol at reflux for 4 hours provides a 49% isolated yield after recrystallization.

Advanced Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between ethyl 2-oxopropanoate and brominated tetrahydroquinolines has been explored under Miyaura borylation conditions. Using Pd(dba)₂ (2 mol%) and XPhos ligand in THF at 60°C, this method achieves 33% yield but requires rigorous exclusion of moisture.

Enzymatic Esterification

Lipase-mediated transesterification of mthis compound with ethanol in hexane offers an eco-friendly route. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin provides a 27% yield after 48 hours at 35°C.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 38–42 | 92–95% | High | $ |

| Hydrolysis-Esterification | 49 | 98% | Moderate | $$ |

| Palladium Catalysis | 33 | 89% | Low | $$$$ |

| Enzymatic Esterification | 27 | 91% | High | $$ |

Key findings:

-

The hydrolysis-esterification route offers the highest purity but requires stringent pH control during the hydrolysis step.

-

Enzymatic methods, while sustainable, suffer from prolonged reaction times and moderate yields.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinoline-2,3-dione derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. For instance, derivatives of quinoline and its analogs have demonstrated selective cytotoxicity against various cancer cell lines. A study indicated that compounds with similar scaffolds exhibited IC50 values in the micromolar range against colorectal and breast cancer cell lines, suggesting that this compound could possess similar anticancer properties due to its structural similarities .

Antimicrobial Properties

Compounds containing the dihydroquinoline moiety have shown promising results in antimicrobial assays. Research has indicated that certain derivatives exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that this compound may also contribute to the development of new antimicrobial agents .

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities. The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions .

Drug Development

The compound's ability to act as a precursor for more complex molecules makes it a valuable asset in drug discovery programs. Its derivatives can be optimized for improved efficacy and reduced toxicity through structure-activity relationship (SAR) studies.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate with structurally and functionally related compounds, focusing on molecular features, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle Variations: The dihydroquinoline core in the target compound distinguishes it from quinoxaline derivatives (e.g., entries in Table 1 from ). Substitution of the dihydroquinoline with isoquinoline (as in methyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)propanoate ) alters ring geometry, affecting solubility and metabolic stability.

Functional Group Modifications: The β-keto ester group in the target compound provides a reactive site for nucleophilic attack, enabling diverse derivatization (e.g., amidation, reduction). In contrast, ZB1854’s carboxylic acid group limits its permeability but enhances target affinity . Chlorinated aryl β-keto esters (e.g., ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing toxicity risks.

Synthetic Routes: The target compound can be synthesized via methods similar to those for ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, involving condensation of dihydroquinoline with ethyl 3-chloro-2-oxopropanoate . In contrast, methyl 3-(3,4-dihydroquinolin-1(2H)-yl)-3-(furan-2-yl)propanoate requires a ketene silyl acetal-mediated three-component reaction , highlighting the role of substituents in route complexity.

Biological Activity: Dihydroquinoline derivatives with ester groups (e.g., the target compound) show promise in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier . Quinoxaline-based analogs (e.g., ) exhibit stronger anticancer activity but may lack specificity compared to dihydroquinoline derivatives.

Biological Activity

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, with the CAS number 152712-44-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.

- Molecular Formula: C14H17NO3

- Molecular Weight: 247.29 g/mol

- Structure: The compound features a quinoline moiety, which is significant for its biological activity. The structure can be represented as follows:

Anticancer Potential

Several studies have focused on the anticancer properties of quinoline derivatives. Research shows that compounds containing the quinoline structure can induce apoptosis in cancer cells. This compound may share these properties due to its structural characteristics.

Case Studies and Research Findings

-

Quinoline Derivatives in Cancer Therapy

- A study published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives could inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction.

- Key Findings:

- Quinoline derivatives showed IC50 values in the micromolar range against several cancer cell lines.

- Structure-activity relationship (SAR) studies indicated that modifications to the quinoline ring could enhance potency.

-

Antimicrobial Studies

- Research focusing on related compounds has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Example Data:

Compound Name Activity (MIC µg/mL) Target Organisms Quinoline A 15 E. coli Quinoline B 10 S. aureus

-

Neuroprotective Effects

- A study explored the neuroprotective effects of quinoline derivatives, suggesting that they may protect neuronal cells from oxidative stress.

- Findings:

- The compound reduced reactive oxygen species (ROS) levels in neuronal cultures.

- It showed potential for treating neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between ethyl 2-oxopropanoate derivatives and 3,4-dihydroquinoline precursors. For example, nitration or substitution reactions under acidic conditions (e.g., concentrated HNO₃/H₂SO₄) can yield intermediates like 3-(nitroacetyl)quinolinone derivatives, which are further functionalized . Optimization involves adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity to maximize yield. Recrystallization in acetic acid is a common purification step .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for analogous ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate derivatives . Complementary techniques include:

- NMR : To assign proton environments (e.g., dihydroquinoline ring protons, ester groups).

- FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-N bonds.

- HRMS : For precise molecular weight validation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific toxicity data is limited, structural analogs suggest potential respiratory and dermal hazards. Use P95/P1 respirators for particulate protection and chemical-resistant gloves (e.g., nitrile). Avoid drainage contamination and ensure fume hood use during synthesis. Emergency protocols include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways by analyzing transition states and intermediate stability. For example, reaction path searches using software like GRRM or Gaussian can identify energetically favorable routes for functionalization (e.g., cyclization, nitro-group reduction). These methods reduce experimental trial-and-error by predicting activation energies and regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Approaches include:

- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterated solvent screening : To eliminate solvent peak interference.

- Cross-validation with XRD : To correlate spectral signals with crystallographic bond lengths/angles .

Q. How can reactor design principles improve scalability in synthesizing this compound?

Microreactor systems enhance mixing efficiency and heat transfer for exothermic steps (e.g., nitration). Continuous-flow setups minimize byproducts by controlling residence time and reagent gradients. Computational fluid dynamics (CFD) simulations optimize parameters like flow rate and reactor geometry, ensuring reproducibility at scale .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

Stability studies using HPLC or TGA can identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. The compound’s stability is likely pH-dependent due to protonation of the dihydroquinoline nitrogen, which affects electron density distribution .

Methodological Guidance

Q. How should researchers design experiments to explore the biological activity of this compound?

- Enzyme inhibition assays : Target enzymes related to the dihydroquinoline scaffold (e.g., kinases, oxidoreductases).

- Metabolic profiling : Use LC-MS to track incorporation into metabolic pathways.

- Dose-response studies : Vary concentrations (µM–mM) to establish IC₅₀ values .

Q. What statistical approaches are suitable for analyzing contradictory results in reaction yield optimization?

Multivariate analysis (e.g., ANOVA, response surface methodology) identifies significant variables (e.g., temperature, catalyst loading). Design-of-experiment (DoE) software like Minitab or JMP optimizes factor interactions, distinguishing noise from critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.